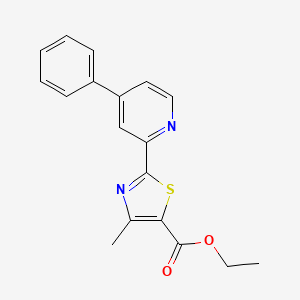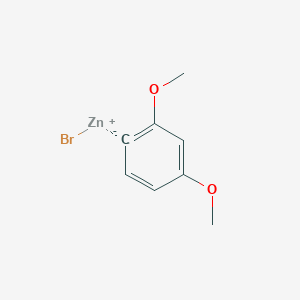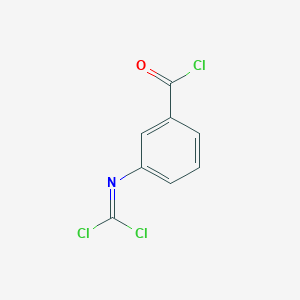
Succinimidyl-1,2-di-O-hexadecyl-rac-glyceryl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Succinimidyl-1,2-di-O-hexadecyl-rac-glyceryl carbonate involves the reaction of hexadecyl glyceryl carbonate with succinimidyl carbonate under controlled conditions. The reaction typically requires anhydrous solvents and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Succinimidyl-1,2-di-O-hexadecyl-rac-glyceryl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the succinimidyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted glyceryl derivatives can be formed.
Hydrolysis Products: Hydrolysis typically yields glyceryl derivatives and succinic acid.
Wissenschaftliche Forschungsanwendungen
Succinimidyl-1,2-di-O-hexadecyl-rac-glyceryl carbonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical modifications.
Biology: Employed in the study of protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications and drug delivery systems.
Industry: Utilized in the development of advanced materials and biochemical assays.
Wirkmechanismus
The mechanism of action of Succinimidyl-1,2-di-O-hexadecyl-rac-glyceryl carbonate involves the formation of covalent bonds with target molecules. The succinimidyl group reacts with nucleophilic sites on proteins or other biomolecules, leading to the formation of stable conjugates. This mechanism is crucial for its applications in proteomics and biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Succinimidyl-1,2-di-O-octadecyl-rac-glyceryl carbonate
- Succinimidyl-1,2-di-O-dodecyl-rac-glyceryl carbonate
Uniqueness
Succinimidyl-1,2-di-O-hexadecyl-rac-glyceryl carbonate is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. This makes it particularly suitable for certain applications in proteomics and biochemical research, where other similar compounds may not be as effective .
Eigenschaften
IUPAC Name |
2,3-dihexadecoxypropyl (2,5-dioxopyrrolidin-1-yl) carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H75NO7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-45-35-37(36-47-40(44)48-41-38(42)31-32-39(41)43)46-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTZFLYQKFIHBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COC(=O)ON1C(=O)CCC1=O)OCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H75NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














